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molecular formula C26H29N3O2 B075003 Crystal violet lactone CAS No. 1552-42-7

Crystal violet lactone

Cat. No. B075003
M. Wt: 415.5 g/mol
InChI Key: IPAJDLMMTVZVPP-UHFFFAOYSA-N
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Patent
US04528136

Procedure details

U.S. Pat. No. 2,417,897 and its corresponding U.S. Pat. No. Re. 23,024, which issued Mar. 25, 1947 and Aug. 17, 1948, respectively, disclose a three-step process for the preparation of 3,3-bis(4-dimethylaminophenyl)-6-dimethylaminophthalide, Crystal Violet Lactone (CVL). In the first step, 3-dimethylaminobenzoic acid is prepared from 3-aminobenzoic acid by alkylating the free amine using methyl iodide in the presence of potassium hydroxide. In the second step, the 3-dimethylaminobenzoic acid is condensed with 4,4'-bis(dimethylamino)benzhydrol in the presence of sulfuric acid to obtain 2-[bis(4-dimethylaminophenyl)methyl]-5-dimethylaminobenzoic acid. In the third step, the 2-[bis(4-dimethylaminophenyl)methyl]-5-dimethylaminobenzoic acid is oxidized using lead dioxide in dilute hydrochloric acid to obtain the CVL.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Crystal Violet Lactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:31])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2([C:22]3[CH:27]=[CH:26][C:25]([N:28]([CH3:30])[CH3:29])=[CH:24][CH:23]=3)[C:18]3[C:13](=[CH:14][C:15]([N:19]([CH3:21])[CH3:20])=[CH:16][CH:17]=3)[C:11](=[O:12])[O:10]2)=[CH:5][CH:4]=1.CN(C)C1C=C(C=CC=1)C(O)=O.NC1C=C(C=CC=1)C(O)=O.CI.[OH-].[K+].CN(C)C1C=CC(C(O)C2C=CC(N(C)C)=CC=2)=CC=1.S(=O)(=O)(O)O>>[CH3:30][N:28]([CH3:29])[C:25]1[CH:26]=[CH:27][C:22]([CH:9]([C:6]2[CH:5]=[CH:4][C:3]([N:2]([CH3:31])[CH3:1])=[CH:8][CH:7]=2)[C:18]2[CH:17]=[CH:16][C:15]([N:19]([CH3:20])[CH3:21])=[CH:14][C:13]=2[C:11]([OH:12])=[O:10])=[CH:23][CH:24]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC=C(C=C1)C1(OC(=O)C2=CC(=CC=C12)N(C)C)C1=CC=C(C=C1)N(C)C)C
Name
Crystal Violet Lactone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=1C=C(C(=O)O)C=CC1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1
Step Three
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=1C=C(C(=O)O)C=CC1)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC=C(C(C2=CC=C(C=C2)N(C)C)O)C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C1=CC=C(C=C1)C(C1=C(C(=O)O)C=C(C=C1)N(C)C)C1=CC=C(C=C1)N(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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